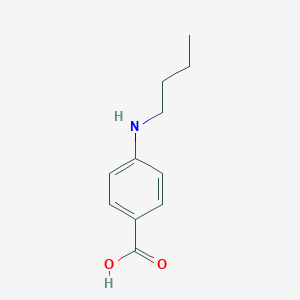

4-(Butylamino)benzoic acid

Overview

Description

4-(Butylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of 4-aminobenzoic acid, where one of the hydrogens attached to the nitrogen is substituted by a butyl group . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is structurally related to benzonatate, a non-narcotic antitussive medication . Benzonatate acts by anesthetizing irritated receptors in the lungs .

Mode of Action

It is believed to act similarly to benzonatate, which works by selectively anesthetizing irritated receptors in the lungs and simultaneously suppressing the cough center .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

It is used as an intermediate to synthesize 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant staphylococcus aureus .

Action Environment

It is recommended to be stored in a desiccated, dark place at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

4-(Butylamino)benzoic acid is an intermediate used to synthesize 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus

Cellular Effects

As a non-steroidal anti-inflammatory drug, it may have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism in the liver to its active form, 4-(butylamino)-phenylacetic acid

Metabolic Pathways

The metabolic pathways of this compound involve its metabolism in the liver to its active form, 4-(butylamino)-phenylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butylamino)benzoic acid can be synthesized through the reaction of 4-aminobenzoic acid with butylamine. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction can be represented as follows:

C7H7NO2+C4H9NH2→C11H15NO2+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Acylated or alkylated derivatives

Scientific Research Applications

4-(Butylamino)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, such as local anesthetics.

Industry: The compound is used in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic acid: The parent compound, which lacks the butyl group.

4-(Methylamino)benzoic acid: A derivative with a methyl group instead of a butyl group.

4-(Dimethylamino)benzoic acid: A derivative with two methyl groups attached to the nitrogen.

Uniqueness

4-(Butylamino)benzoic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name |

4-(butylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCRFDDXAVMSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197127 | |

| Record name | 4-n-Butylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4740-24-3, 32760-16-0 | |

| Record name | 4-(Butylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Butylaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonatate [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032760160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4740-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-n-Butylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Butylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BUTYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGL80FSD2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

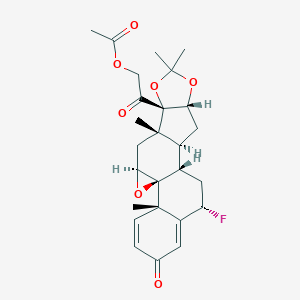

Feasible Synthetic Routes

Q1: What is the role of 4-(Butylamino)benzoic acid in the metabolism of benzonatate?

A: Benzonatate undergoes rapid ester hydrolysis in plasma, resulting in the formation of BBA and a methylated polyethylene glycol polymer. [] This metabolism is similar in humans, making plasma BBA a suitable marker for assessing systemic exposure to benzonatate. []

Q2: How does this compound relate to tetracaine?

A: this compound is identified as a related substance in tetracaine hydrochloride, likely arising as a degradation product. [] Analytical methods employing HPLC have been developed to quantify BBA in tetracaine hydrochloride samples, ensuring quality control of the pharmaceutical product. []

Q3: Are there any studies on the potential carcinogenicity of this compound?

A: While no studies directly investigating the carcinogenicity of BBA alone are cited in the provided research, rodent carcinogenicity studies on benzonatate itself revealed no carcinogenic effects. [] Importantly, these studies showed that plasma BBA exposures in rodents were significantly higher than those achieved in humans at therapeutic doses of benzonatate. [] This suggests a good safety margin for BBA exposure related to benzonatate use.

Q4: Has this compound been investigated for other applications besides its relevance to benzonatate and tetracaine?

A: Yes, research indicates that this compound can act as a ligand in the formation of metal complexes. Specifically, studies have investigated its coordination with cobalt(II), nickel(II), and copper(II) ions, often in combination with other ligands like triethylenediamine and triethylamine. [] These complexes have been explored as potential coloring materials for poly(vinyl chloride). [] Additionally, research has examined the thermal, spectral, and magnetic properties of chloro complexes containing BBA with cobalt, nickel, and copper. []

Q5: What analytical methods are used to detect and quantify this compound?

A: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the detection and quantification of this compound. [] This method is particularly useful for determining its presence as a related substance in pharmaceutical preparations like tetracaine hydrochloride. [] Further research may explore and validate additional analytical techniques for BBA analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)

![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)